
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one, also known as EAT-2, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery and development, cancer therapy, and bioimaging.
Scientific Research Applications
Anticancer Applications
Synthesized benzothiazole derivatives, including compounds related to "(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one," have been investigated for their anticancer properties. Research demonstrates that these compounds exhibit significant anticancer activities against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, through mechanisms such as inhibition of DNA synthesis and inducing cytostatic rather than cytotoxic effects. These findings suggest potential therapeutic applications in cancer treatment (Osmaniye et al., 2018).
Antimicrobial and Antifungal Properties
Further research into benzothiazole and related compounds reveals their antimicrobial and antifungal efficacy. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. Such properties indicate the potential for developing new antimicrobial agents from these compounds, contributing to the fight against resistant bacterial and fungal infections (Patel & Agravat, 2007).
Anticonvulsant Activity
The synthesis of thiazole-bearing compounds demonstrates significant anticonvulsant activities, offering a new avenue for the development of anticonvulsant drugs. These activities were evaluated in models of seizures, showing that certain derivatives could potentially serve as effective treatments for epilepsy or other seizure-related disorders (Mishchenko et al., 2020).
In Vitro Cytostatic Activity in Cancer Cells
Compounds isolated from the culture of the fungus Neosartorya pseudofischeri, including a derivative related to the chemical structure of interest, have displayed in vitro cytostatic activity in human cancer cells. This suggests that such compounds could be used as novel scaffolds for developing anticancer agents with cytostatic properties, further emphasizing the therapeutic potential of these molecules (Eamvijarn et al., 2012).
properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-ethylphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-14-4-6-15(7-5-14)12-16-17(23)19-18(24-16)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIERCUHWCJBUEL-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)

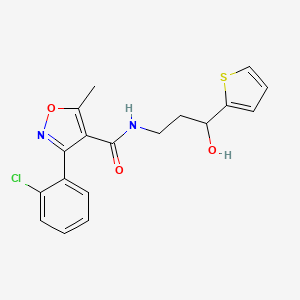
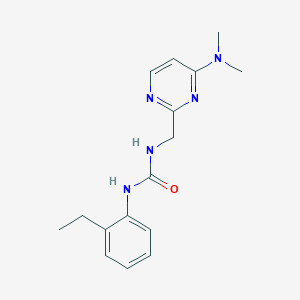
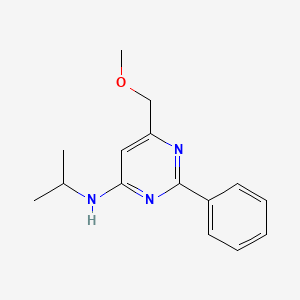
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)
![1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2705104.png)
![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)
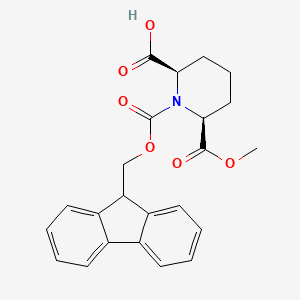
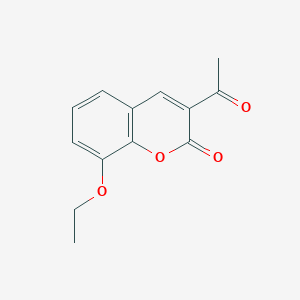

![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)